molecular formula C12H9NO3S B3013520 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione CAS No. 866042-26-4

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione

Cat. No.: B3013520
CAS No.: 866042-26-4
M. Wt: 247.27
InChI Key: ZWYUQEXIJUOOOQ-UHFFFAOYSA-N
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Description

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione is a heterocyclic compound that features both benzofuran and thiazolane rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a thiazolane ring further enhances the compound’s potential for various applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(1-benzofuran-2-ylmethyl)thioacetamide with chloroacetic acid in the presence of a base, leading to the formation of the thiazolane ring . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolane ring, leading to the formation of thiazolidines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione is unique due to the combination of benzofuran and thiazolane rings, which imparts a distinct set of biological activities and chemical reactivity. This dual-ring structure allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

5-(1-benzofuran-2-ylmethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-11-10(17-12(15)13-11)6-8-5-7-3-1-2-4-9(7)16-8/h1-5,10H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYUQEXIJUOOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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